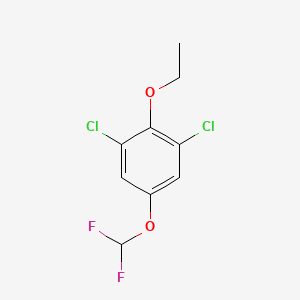

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene

Description

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, ethoxy, and difluoromethoxy groups at positions 1, 3; 2; and 5, respectively.

Properties

Molecular Formula |

C9H8Cl2F2O2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

1,3-dichloro-5-(difluoromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C9H8Cl2F2O2/c1-2-14-8-6(10)3-5(4-7(8)11)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

IIWWVGADEVXESJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Halogen Type and Position : The target compound features two chlorines (positions 1,3) and a difluoromethoxy group (position 5), whereas analogs in primarily substitute fluorine at positions 3 or 4. Chlorine’s stronger electron-withdrawing effect may enhance electrophilic substitution resistance compared to fluorine .

Comparison of Reaction Conditions :

| Step | Reagents/Conditions | Typical Yield (Analogues) |

|---|---|---|

| Nitro Reduction | SnCl2·2H2O, ethanol, 75°C, 5–7 h | 70–85% (for fluorobenzenes) |

| Cyclization | Na2S2O5, DMF, 120°C, 18 h | 60–75% (for benzimidazoles) |

The target compound’s synthesis likely requires sequential halogenation and etherification steps, with stringent control over substituent positioning to avoid steric clashes.

Reactivity and Stability

- Electrophilic Substitution : The chlorine atoms at positions 1 and 3 deactivate the ring, directing further substitutions to the less hindered position 4 or 5. In contrast, fluorine in analogs () allows milder activation for functionalization .

- Hydrolytic Stability : The difluoromethoxy group (OCHF2) is more hydrolytically stable than trichloromethoxy (OCCl3) groups but less stable than methoxy (OCH3) groups, as seen in agrochemical analogs () .

Biological Activity

1,3-Dichloro-5-difluoromethoxy-2-ethoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.10 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀Cl₂F₂O |

| Molecular Weight | 292.10 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For instance, studies have shown that halogenated compounds can effectively inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of related chlorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited submicromolar activity, demonstrating potential as effective antimicrobial agents .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in several cell lines. Research has shown that while some derivatives exhibit cytotoxic effects against cancer cell lines, they also maintain low toxicity towards primary mammalian cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15.4 |

| This compound | MCF-7 (breast cancer) | 22.8 |

| Control (DMSO) | HeLa | >100 |

The mechanism of action for this compound involves interactions with specific enzymes or receptors within microbial cells. The halogen substituents enhance the compound's binding affinity to these targets, which can lead to disruption of cellular processes.

Research Findings

Studies indicate that the compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects . Additionally, the lipophilicity of the compound plays a crucial role in its bioactivity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.